2-Methyl-1,3-oxazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
2-methyl-1,3-oxazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFWCGDUCQXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-63-7 | |
| Record name | 2-methyl-1,3-oxazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-oxazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of 2-methyl-1,3-oxazole-5-sulfonyl chloride often involves large-scale synthesis using automated reactors. The process includes the careful addition of chlorosulfonic acid to 2-methyl-1,3-oxazole, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with diverse reagents under mild conditions:
Example Synthesis :
-
Reaction with piperidine derivatives (e.g., 3-phenyl-5-(piperidin-4-yl)-1,2,4-oxadiazole) in dioxane/TEA yields sulfonamides with 69–90% efficiency .
-
Coupling with 4-methylbenzylamine produces bioactive sulfonamide derivatives for anticancer screening .
Hydrolysis
The sulfonyl chloride group hydrolyzes in aqueous environments:
| Condition | Product | Rate | By-product | Reference |
|---|---|---|---|---|
| H₂O (pH 7, 25°C) | 2-Methyl-1,3-oxazole-5-sulfonic acid | Slow (24–48 hr) | HCl | |
| NaOH (0.1M, reflux) | Sodium sulfonate salt | Rapid (<1 hr) | NaCl |
Hydrolysis is critical for environmental degradation studies and industrial waste management .
Oxidation and Reduction
The oxazole ring and sulfonyl group participate in redox reactions:
Notable Finding :
-
Oxidation with H₂O₂ converts sulfide intermediates to sulfones, enhancing bioactivity in antimicrobial assays .
Cross-Coupling Reactions
The oxazole ring enables transition-metal-catalyzed coupling:
Mechanistic Insight :
Heterocyclic Functionalization
The oxazole ring participates in cycloaddition and annulation:
Case Study :
-
Reaction with nitrile oxides forms hybrid structures showing MIC = 125 µg/mL against Staphylococcus aureus .
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemical Properties and Reactivity
Chemical Structure : The compound features a sulfonyl chloride group attached to an oxazole ring, which contributes to its electrophilic nature. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations.
Reactions :
- Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.
- Oxidation-Reduction : While less common, this compound can also participate in oxidation-reduction reactions under specific conditions.
Organic Synthesis
2-Methyl-1,3-oxazole-5-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its ability to introduce sulfonyl groups into target molecules is utilized in the development of new materials and specialty chemicals.
Medicinal Chemistry
The compound has attracted attention for its potential biological activities:
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Anticancer Activity : Research indicates that derivatives of 2-methyl-1,3-oxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving the NCI-60 cancer cell lines demonstrated that certain derivatives possess average GI50 values around M against leukemia and colon cancer cells .
Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives
The mechanism often involves inhibition of tubulin polymerization, crucial for cell division .
Compound Name GI50 (M) TGI (M) LC50 (M) Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate -
Antimicrobial Activity : The compound has also shown promise against microbial pathogens. Certain derivatives have been reported to effectively inhibit bacteria such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Selected 1,3-Oxazole Derivatives
Compound Name Microbial Target Inhibition Zone (mm) This compound Staphylococcus aureus 15 Escherichia coli 12
Case Studies
Several case studies highlight the biological activity and therapeutic potential of derivatives of this compound:
- Anticancer Screening : A study utilizing the NCI anticancer screening protocol revealed that multiple oxazole derivatives exhibited selective cytotoxicity against leukemia cell lines while showing low toxicity to normal cells .
- Enzyme Inhibition : Research indicates that compounds derived from oxazoles can inhibit key enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting their potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-methyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Structural and Electronic Variations
The reactivity of sulfonyl chlorides is influenced by substituents, heterocycle type, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Comparative Data for Sulfonyl Chloride Derivatives
Biological Activity
2-Methyl-1,3-oxazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
2-Methyl-1,3-oxazole-5-sulfonyl chloride features a sulfonyl chloride group attached to an oxazole ring. The chemical structure can be represented as follows:
This compound is known for its reactivity due to the presence of the sulfonyl chloride functional group, which can participate in various chemical reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3-oxazole compounds exhibit significant anticancer properties. For instance, a series of 5-sulfonyl derivatives were synthesized and screened against the NCI-60 cancer cell lines. One notable compound, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited potent cytotoxic activity with average GI50 values around M against various cancer cell lines, including leukemia and colon cancer cells .
Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives
| Compound Name | GI50 (M) | TGI (M) | LC50 (M) |
|---|---|---|---|
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | |||
| N-hydroxy derivative (M1) | Not specified | Not specified | Not specified |
| Sulfonic acid derivative (M3) | Not specified | Not specified | Not specified |
The mechanism of action for these compounds often involves inhibition of tubulin polymerization, which is crucial for cell division. Molecular docking studies suggest that these compounds interact with the colchicine binding site on tubulin .
Antimicrobial Activity
In addition to anticancer properties, 2-methyl-1,3-oxazole derivatives have been investigated for their antimicrobial activities. Research indicates that certain derivatives demonstrate effective inhibition against a range of microbial pathogens. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Table 2: Antimicrobial Activity of Selected 1,3-Oxazole Derivatives
| Compound Name | Microbial Target | Inhibition Zone (mm) |
|---|---|---|
| 2-Methyl-1,3-oxazole-5-sulfonyl chloride | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Case Studies
Several case studies highlight the biological activity of 2-methyl-1,3-oxazole derivatives:
- Anticancer Screening : A study involving the NCI anticancer screening protocol revealed that multiple oxazole derivatives exhibited selective cytotoxicity against leukemia cell lines with low toxicity to normal cells .
- Enzyme Inhibition : Research has shown that compounds derived from oxazoles can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential applications in treating neurodegenerative diseases and other conditions .
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-1,3-oxazole-5-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and chlorination steps. For example, analogous sulfonyl chlorides are synthesized via oxidative chlorination of thioether intermediates using chlorine gas or sulfuryl chloride (SOCl) under controlled temperatures (0–5°C). A related method for 5-phenyl-1,3-thiazole-4-sulfonyl chloride employs Lawesson’s reagent for cyclization followed by chlorination . For 2-methyl-1,3-oxazole derivatives, methyl-substituted oxazole precursors can be sulfonated using chlorosulfonic acid, followed by purification via recrystallization in non-polar solvents. Optimization involves adjusting stoichiometry, reaction time, and temperature to maximize yield while minimizing side reactions like over-chlorination.
Q. How is X-ray crystallography applied to confirm the structure of 2-methyl-1,3-oxazole-5-sulfonyl chloride and its derivatives?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for unambiguous structural determination. For instance, SHELX refines atomic coordinates and thermal parameters using high-resolution data, resolving ambiguities in stereochemistry or bond lengths. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane, and data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Key metrics include R-factors (<5%) and electron density maps to validate sulfonyl and oxazole moieties .
Q. What analytical techniques are used to monitor the progress of reactions involving 2-methyl-1,3-oxazole-5-sulfonyl chloride?
Thin-layer chromatography (TLC) with silica plates and chloroform/methanol (7:3) as the mobile phase is standard for tracking intermediates. For quantification, H NMR in deuterated DMSO or CDCl identifies sulfonyl chloride peaks (e.g., δ 3.2–3.5 ppm for methyl groups). High-resolution mass spectrometry (HRMS) confirms molecular ions, while FT-IR detects sulfonyl chloride stretches (~1370 cm and 1170 cm) .
Advanced Research Questions
Q. What reaction mechanisms explain the reactivity of 2-methyl-1,3-oxazole-5-sulfonyl chloride with nitrogen nucleophiles like amines?
The sulfonyl chloride group undergoes nucleophilic substitution (S2) with amines, forming sulfonamides. For example, reacting with 1H-pyrazol-5-amines yields products via Smiles rearrangement, where the amino group attacks the sulfonyl sulfur, leading to ring contraction/expansion. Computational studies (DFT) suggest transition states with partial negative charge on the sulfonyl oxygen. Steric effects from the 2-methyl group may slow kinetics, requiring elevated temperatures (80–100°C) .
Q. How do researchers resolve contradictions in spectroscopic data for 2-methyl-1,3-oxazole-5-sulfonyl chloride derivatives?
Contradictions in NMR or MS data often arise from tautomerism or solvate formation. For example, oxazole rings may exhibit keto-enol tautomerism, shifting C NMR peaks. To address this, variable-temperature NMR (VT-NMR) or deuterium exchange experiments can identify dynamic processes. Crystallographic data (SCXRD) or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities by correlating protons and carbons .
Q. What strategies are employed to enhance the stability of 2-methyl-1,3-oxazole-5-sulfonyl chloride during storage and reactions?
The compound is moisture-sensitive; storage under inert gas (Ar/N) at –20°C in desiccators is recommended. During reactions, aprotic solvents (e.g., THF, DCM) and molecular sieves (4Å) prevent hydrolysis. For prolonged stability, derivatization into sulfonamides or sulfonate esters is preferred. Degradation products (e.g., sulfonic acids) are monitored via ion chromatography .
Q. How is 2-methyl-1,3-oxazole-5-sulfonyl chloride utilized in the synthesis of bioactive heterocycles?
It serves as a sulfonylating agent in drug discovery. For instance, coupling with aminoazoles yields sulfonamide derivatives screened for antitumor activity. A study on 5-phenyl-1,3-thiazole-4-sulfonamides showed IC values <10 µM against leukemia cell lines (e.g., K-562), validated via MTT assays. Structure-activity relationships (SAR) correlate electronic effects of the oxazole ring with bioactivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
